3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine
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Overview
Description
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol It is characterized by the presence of an aminopropoxy group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine typically involves the reaction of 4-(3-aminopropoxy)phenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propan-1-amine
- 3-(4-Chlorophenoxy)propan-1-amine
- 3-(4-Fluorophenoxy)propan-1-amine
Uniqueness
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is unique due to the presence of the aminopropoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications .
Biological Activity
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a phenoxy group linked to a propan-1-amine backbone with an aminopropoxy substituent. This unique structure contributes to its solubility and interaction with biological molecules, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound may be effective in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
PC-3 (Prostate Cancer) | 15.0 |
HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further research in cancer therapeutics .
The mechanism of action of this compound involves several pathways:
- Interaction with Proteins : The aminopropoxy group can form hydrogen bonds with amino acids in proteins, potentially altering their function.
- Aromatic Interactions : The phenoxy ring may engage in π-π stacking interactions with aromatic residues in target proteins, influencing their biological activity.
- Cell Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Study on Anticancer Effects
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant apoptosis induction. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis.
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound using a disk diffusion method against Staphylococcus aureus. The results demonstrated clear zones of inhibition, confirming its potential as an antibacterial agent.
Properties
IUPAC Name |
3-[4-(3-aminopropoxy)phenoxy]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOYIXVZLLXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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